3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide
Description
Properties
IUPAC Name |
3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-4-2-1-3-5(6)8-7(10(13)15)9(12)14-16-8/h1-4H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKSKQYJODGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thioamide in the presence of a base, followed by chlorination to introduce the chloro substituent on the isothiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Research indicates that 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide exhibits promising anticancer properties. Its mechanism of action involves the inhibition of specific enzymatic pathways and receptor activities, leading to apoptosis in cancer cells.
Case Studies
-
Antiproliferative Activity :
- A study demonstrated the synthesis of various isothiazole derivatives, including this compound, which were tested against several cancer cell lines such as MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma). The compound showed significant activity, particularly against drug-resistant cell lines, indicating potential for overcoming chemotherapy resistance .
- Mechanistic Insights :
- Structure-Activity Relationship (SAR) :
Antimicrobial Applications
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.
Case Studies
- Antibacterial Activity :
- Antifungal Activity :
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The anticancer activity could be attributed to the induction of apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs from the evidence, focusing on substituents, molecular weights, and synthesis methodologies:
Key Observations:
- This may influence solubility, stability, and reactivity.
- Substituent Effects : Chlorophenyl groups at position 3 or 5 (common in ) enhance lipophilicity, which is critical for membrane permeability in bioactive compounds.
- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., ) are typically more stable and less acidic than their carboxylic acid counterparts (e.g., ), affecting their pharmacokinetic profiles.
Chlorophenyl Substitution
Chlorophenyl groups are introduced via cyclocondensation or Suzuki coupling in isoxazole synthesis . The position of chlorine (ortho, meta, para) affects steric hindrance and electronic interactions, as seen in 3-(3-chlorophenyl) derivatives .
Biological Activity
3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
This compound belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, leading to inhibition of critical cellular processes.
Mechanism of Action:
- Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, contributing to its antimicrobial properties.
- Anticancer Activity: It has been shown to induce apoptosis in cancer cells by interfering with signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These results suggest the compound's potential as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer effects of this compound have been evaluated against several cancer cell lines, including liver carcinoma (HEPG2) and breast adenocarcinoma (MCF-7). The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |
|---|---|---|---|
| HEPG2 | 7.06 | Doxorubicin | 0.5 |
| MCF-7 | 1.42 | Doxorubicin | 0.5 |
| LoVo | 15.0 | 5-Fluorouracil | 10 |
The structure-activity relationship (SAR) studies indicate that electron-donating groups enhance cytotoxicity, whereas electron-withdrawing groups diminish it .
Case Studies
- Anticancer Efficacy Study : A study conducted on various isothiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant antiproliferative activity against HEPG2 cells, with IC50 values indicating strong potential for further development as anticancer agents .
- Antimicrobial Screening : In a comparative study of several thiazole derivatives, this compound was highlighted for its potent activity against resistant strains of bacteria, showcasing its potential application in treating infections caused by multidrug-resistant organisms.
Q & A
Q. What are the standard synthetic routes for 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide, and what key reaction conditions must be controlled?
The synthesis typically involves sequential heterocyclic ring formation and functionalization. A common approach includes:
- Isoxazole/isothiazole ring construction : Cyclocondensation of β-diketones or β-ketoesters with thioamides, often requiring anhydrous conditions and catalysts like Hüniğ's base.
- Substituent introduction : Electrophilic substitution (e.g., chlorination) or coupling reactions (e.g., amidation) under controlled temperatures (60–100°C) .
- Critical conditions : Solvent selection (DMF, dichloromethane), pH control, and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carboxamide functionality .
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : For absolute structural confirmation, especially to resolve regioisomeric ambiguities .
Q. What are the primary structural features influencing reactivity and bioactivity?
- Chlorophenyl groups : Enhance lipophilicity and π-π stacking interactions, impacting target binding .
- Carboxamide moiety : Facilitates hydrogen bonding with biological targets, critical for activity modulation .
- Isothiazole core : Electron-deficient nature directs electrophilic substitution and stabilizes transition states in reactions .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data?
- Purity assessment : Use HPLC (>97% purity thresholds) and elemental analysis to rule out impurities .
- Structural validation : Compare experimental X-ray or NMR data with computational models to confirm regiochemistry .
- Standardized assays : Replicate studies under controlled conditions (e.g., buffer pH, cell lines) to isolate variables .
Q. What strategies optimize regioselectivity during substituent introduction to the isothiazole core?
- Directing groups : Use temporary protecting groups (e.g., Boc) to block undesired positions during halogenation .
- Catalytic control : Employ transition-metal catalysts (e.g., Pd) for selective cross-coupling reactions .
- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, reducing byproduct formation .
Q. How to resolve contradictions in reaction yields across synthetic protocols?
- Variable screening : Systematically test solvent polarity (DMF vs. THF), catalyst loadings, and reaction durations .
- In-line monitoring : Use techniques like FT-IR or LC-MS to track intermediate formation and adjust conditions in real-time .
- Scale-dependent effects : Evaluate mass transfer limitations (e.g., stirring rate) in large-scale syntheses .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
